Tert-butyl 3-amino-5H,6H,7H-pyrrolo[3,4-B]pyridine-6-carboxylate
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Overview
Description
Tert-butyl 3-amino-5H,6H,7H-pyrrolo[3,4-B]pyridine-6-carboxylate: is an organic compound with a unique structure that includes a pyrrolo[3,4-B]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-5H,6H,7H-pyrrolo[3,4-B]pyridine-6-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods emphasize efficiency, yield optimization, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction setups are often employed to achieve large-scale production .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-5H,6H,7H-pyrrolo[3,4-B]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium azide in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Tert-butyl 3-amino-5H,6H,7H-pyrrolo[3,4-B]pyridine-6-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-5H,6H,7H-pyrrolo[3,4-B]pyridine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-bromo-5H,6H,7H-pyrrolo[3,4-B]pyridine-6-carboxylate
- Tert-butyl 4-chloro-5H,6H,7H-pyrrolo[3,4-B]pyridine-6-carboxylate
- Tert-butyl 2,4-dichloro-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate
Uniqueness
Tert-butyl 3-amino-5H,6H,7H-pyrrolo[3,4-B]pyridine-6-carboxylate is unique due to its specific amino substitution at the 3-position, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development .
Biological Activity
Tert-butyl 3-amino-5H,6H,7H-pyrrolo[3,4-B]pyridine-6-carboxylate is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
- Chemical Formula : C₁₁H₁₆N₄O₂
- Molecular Weight : 220.27 g/mol
- CAS Number : 1105187-42-5
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Notably, it has been shown to exhibit inhibitory effects on specific kinases that play crucial roles in cancer progression and inflammation.
Key Mechanisms:
- Kinase Inhibition : The compound has demonstrated the ability to inhibit several receptor tyrosine kinases (RTKs), which are often dysregulated in cancer.
- Anti-inflammatory Activity : It also modulates inflammatory pathways, potentially offering therapeutic benefits in autoimmune diseases and chronic inflammatory conditions.
Anticancer Properties
Research indicates that derivatives of pyrrolo[3,4-B]pyridine compounds exhibit significant anticancer activities. For instance, studies have shown that these compounds can induce apoptosis in various cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation markers like Ki-67 .
Neuroprotective Effects
Pyrrolo[3,4-B]pyridine derivatives have been investigated for their neuroprotective properties. They have been reported to enhance neuronal survival under stress conditions by modulating neuroinflammatory responses and promoting antioxidant defenses .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrrolo[3,4-B]pyridine derivatives against various pathogens. These compounds have shown efficacy against both bacterial and fungal strains, making them candidates for further development as antimicrobial agents .
Case Studies
- Anticancer Efficacy : A study published in Journal of Medicinal Chemistry examined a series of pyrrolo[3,4-B]pyridine derivatives and found that certain analogs exhibited IC50 values in the low micromolar range against breast cancer cell lines. The study concluded that modifications to the pyridine ring significantly influenced their potency and selectivity against cancer cells .
- Neuroprotection in Animal Models : In vivo studies using rodent models of neurodegeneration demonstrated that administration of this compound resulted in reduced neuronal loss and improved cognitive function scores compared to controls. This suggests a promising role for this compound in treating neurodegenerative diseases such as Alzheimer's .
Data Tables
Properties
Molecular Formula |
C12H17N3O2 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
tert-butyl 3-amino-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate |
InChI |
InChI=1S/C12H17N3O2/c1-12(2,3)17-11(16)15-6-8-4-9(13)5-14-10(8)7-15/h4-5H,6-7,13H2,1-3H3 |
InChI Key |
QODMPBDULGDCTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)N=CC(=C2)N |
Origin of Product |
United States |
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